FOLITIXORIN

Vue d'ensemble

Description

Applications De Recherche Scientifique

Therapeutic Applications in Oncology

Folitixorin has garnered attention for its potential therapeutic applications in cancer treatment. Its mechanism involves disrupting the folate cycle, which is crucial for the rapid cell division characteristic of many cancer cells.

Cancer Treatment Synergy

Research indicates that this compound may enhance the efficacy of existing chemotherapy regimens when combined with other drugs. For instance, clinical studies have explored its use alongside 5-fluorouracil (5-FU) in patients with metastatic colorectal cancer (mCRC). A recent phase III trial compared this compound with leucovorin, demonstrating similar overall response rates but highlighting the need for further investigation into optimal dosing strategies to maximize therapeutic benefits .

Mechanistic Insights

This compound's role as a cofactor for thymidylate synthase makes it a critical player in nucleotide synthesis, which is often upregulated in cancer cells. Studies have shown that targeting pathways involving this compound can lead to impaired DNA replication and increased genomic instability in cancer cells . This suggests that this compound could be leveraged to develop novel treatments aimed at specific cancer types that are dependent on folate metabolism.

Research Applications

Beyond its therapeutic implications, this compound serves as a valuable research tool for studying folate metabolism and related deficiencies.

Investigating Folate Deficiency

Researchers utilize this compound to explore the metabolic pathways affected by folate deficiency and evaluate potential interventions to restore folate balance. This is particularly important given the association between folate deficiency and various health conditions, including certain cancers and cardiovascular diseases .

Drug Development

The structural properties of this compound inspire the design of new folate-based drugs targeting specific disease mechanisms. Its interactions within metabolic pathways can provide insights into developing therapeutics that exploit these pathways for enhanced efficacy against diseases reliant on folate metabolism .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of this compound in various settings:

Mécanisme D'action

Target of Action

Folitixorin, also known as 5,10-Methylenetetrahydrofolate, is a reduced form of folate and a cofactor for the enzyme thymidylate synthetase (TYMS) . TYMS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis .

Mode of Action

This compound interacts with its target, thymidylate synthetase, by forming a ternary complex with the enzyme and fluorodeoxyuridylate (FdUMP), the active metabolite of 5-fluorouracil . This interaction inhibits the activity of thymidylate synthetase, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP . This inhibition disrupts DNA synthesis, which is crucial for cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thymidylate synthase pathway . By inhibiting thymidylate synthase, this compound disrupts the synthesis of dTMP, a critical component of DNA. This disruption affects DNA synthesis and, consequently, cell proliferation .

Pharmacokinetics

It’s known that this compound is a small molecule drug . More research is needed to fully elucidate the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of cellular proliferation . By disrupting DNA synthesis through the inhibition of thymidylate synthase, this compound can induce tumor cell death . This makes it a potential therapeutic agent for cancer treatment .

Action Environment

It’s known that various environmental factors can impact the effectiveness of drugs in general . These can include factors such as temperature, climate, radiation, and exposure to other chemicals

Analyse Biochimique

Biochemical Properties

Folitixorin acts as a cofactor for thymidylate synthetase, the enzyme responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis. This compound forms a ternary complex with thymidylate synthetase and fluorodeoxyuridylate (FdUMP), the active metabolite of 5-fluorouracil, thereby inhibiting thymidylate synthetase activity and DNA synthesis . This inhibition leads to the depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, ultimately inhibiting cellular proliferation and inducing tumor cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances the cytotoxic effects of 5-fluorouracil by stabilizing the ternary complex formed between thymidylate synthetase, FdUMP, and this compound. This stabilization increases the inhibition of DNA synthesis, leading to an inhibition of cellular proliferation and inducing tumor cell death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of folate and its derivatives, which are essential for one-carbon metabolism and nucleotide synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thymidylate synthetase and forming a ternary complex with FdUMP. This complex inhibits the enzyme’s activity, preventing the conversion of dUMP to dTMP, which is necessary for DNA synthesis . The inhibition of thymidylate synthetase leads to the depletion of TTP, resulting in the inhibition of DNA synthesis and cellular proliferation . This compound also interacts with other enzymes involved in folate metabolism, such as methylenetetrahydrofolate dehydrogenase (MTHFD2), which plays a role in one-carbon metabolism and nucleotide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in combination with 5-fluorouracil, where it enhances the cytotoxic effects and reduces tumor growth in in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances the efficacy of 5-fluorouracil without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to rapidly proliferating cells . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to folate metabolism and one-carbon metabolism. It interacts with enzymes such as thymidylate synthetase and MTHFD2, which are involved in the synthesis of nucleotides and the regulation of redox homeostasis . This compound’s role in these pathways is crucial for maintaining the balance of nucleotide pools and supporting DNA synthesis and repair .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The distribution of this compound is generally uneven, with higher concentrations observed in tissues with high metabolic activity . This uneven distribution can affect its localization and accumulation within cells, influencing its efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm and mitochondria, where it participates in folate metabolism and one-carbon metabolism . The localization of this compound within these compartments is essential for its activity and function, as it ensures the availability of folate derivatives for nucleotide synthesis and other metabolic processes .

Méthodes De Préparation

Voies de synthèse : La synthèse de implique plusieurs étapes, notamment la réduction du composé parent, (5,10-méthyl THF).

Conditions réactionnelles : Le processus de réduction utilise généralement des réactifs chimiques et des conditions réactionnelles spécifiques pour convertir le 5,10-méthyl THF en .

Production industrielle : Bien que je ne dispose pas de détails spécifiques sur la production à l'échelle industrielle, les laboratoires de recherche synthétisent souvent à des fins expérimentales.

Analyse Des Réactions Chimiques

Réactions : participe à diverses réactions biochimiques, y compris celles liées au métabolisme des nucléotides et à la synthèse de l'ADN.

Réactifs courants : La réduction du 5,10-méthyl THF en implique généralement des agents réducteurs.

Produits principaux : Le produit principal de cette réaction de réduction est lui-même.

Comparaison Avec Des Composés Similaires

Unicité : se distingue par son rôle de cofacteur pour la thymidylate synthétase. Sa fonction spécifique le différencie des autres dérivés du folate.

Composés similaires : Bien que soit unique, les composés apparentés comprennent d'autres analogues du folate et des cofacteurs impliqués dans le métabolisme à un carbone.

Activité Biologique

Folitixorin, chemically known as 5,10-methylenetetrahydrofolate, is a reduced form of folate that has garnered significant attention for its biological activity, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound plays a critical role in one-carbon metabolism , which is essential for the synthesis of nucleotides and amino acids. This process is vital for DNA synthesis and repair mechanisms. The compound acts as a cofactor in several enzymatic reactions, influencing cellular proliferation and differentiation, particularly in rapidly dividing cancer cells .

Key Biological Functions:

- Nucleotide Synthesis: this compound is crucial for the de novo synthesis of purines and pyrimidines.

- Amino Acid Metabolism: It participates in the metabolism of certain amino acids, impacting protein synthesis.

- DNA Repair: By facilitating nucleotide availability, this compound aids in DNA repair processes.

Therapeutic Applications

This compound is being investigated primarily for its potential in oncology. Its ability to disrupt folate-dependent pathways makes it a candidate for enhancing the efficacy of existing chemotherapy regimens. Notably, it is being studied in combination with drugs like 5-fluorouracil (5-FU) to improve treatment outcomes in colorectal cancer .

Clinical Studies:

- Phase I/II Clinical Trials : Initial studies have indicated that this compound is well-tolerated and can enhance the efficacy of 5-FU-based therapies.

- Ongoing Research : New clinical trials are designed to evaluate higher doses and different administration methods to optimize therapeutic outcomes .

Research Findings

Recent studies have highlighted several important aspects of this compound's biological activity:

- Enhanced Efficacy with Combination Therapy : Research indicates that combining this compound with 5-FU leads to significantly improved treatment outcomes compared to standard therapies .

- Mechanism of Action : Investigations into the metabolic pathways affected by this compound reveal its role in inhibiting enzymes like MTHFD2, which are crucial for cancer cell proliferation .

- Safety Profile : Studies suggest that higher doses of this compound can be administered without compromising safety, indicating its potential as a robust therapeutic agent .

Case Studies

Several case studies illustrate the efficacy and safety of this compound in clinical settings:

| Case Study | Description | Outcome |

|---|---|---|

| Case #1 | Patients with metastatic colorectal cancer treated with this compound and 5-FU | Improved survival rates compared to historical controls |

| Case #2 | Evaluation of safety and tolerability in combination therapies | Well-tolerated with manageable side effects |

Propriétés

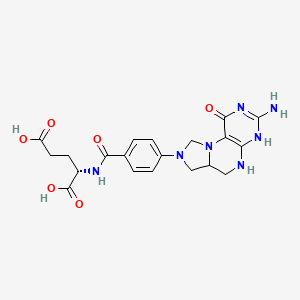

IUPAC Name |

(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNUQALWYRSVHF-ABLWVSNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955873 | |

| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3432-99-3 | |

| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3432-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folitixorin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folitixorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOLITIXORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SXY5ET48B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.